Tert-butyl 4'-(aminomethyl)-1'-carbamoyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[211]hexane]-1-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride involves multiple steps. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields a broad range of cyclopropene and cyclopropylaniline derivatives with good yields.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, triflic anhydride, and benzyl chloroformate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions can include keto 1,3,3-substituted azetidines and spiroepoxy azetidines
Scientific Research Applications
Tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- 1-tert-butyl 1’-ethyl 4’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1,1’-dicarboxylate
Uniqueness
Tert-butyl 4’-(aminomethyl)-1’-carbamoyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with biological molecules, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4.ClH/c1-11(2,3)20-10(19)17-7-14(8-17)13(9(16)18)4-12(5-13,6-15)21-14;/h4-8,15H2,1-3H3,(H2,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBAAZHDCHINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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